D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate)
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Overview
Description
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is a complex organic compound that combines the sugar D-galactose with a phosphate group and a perfluorooctyl-dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) typically involves multiple steps. Initially, D-galactose is phosphorylated to form D-galactose 6-phosphate. This intermediate is then reacted with sodium 1-(perfluorooctyl)-3-dodecyl phosphate under specific conditions to yield the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes, where specific enzymes catalyze the phosphorylation and subsequent reactions. This method is advantageous due to its efficiency and selectivity, reducing the need for harsh chemicals and extreme conditions .
Chemical Reactions Analysis
Types of Reactions
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perfluorooctyl-dodecyl chain, altering its properties.
Substitution: The phosphate group can participate in substitution reactions, where other functional groups replace it under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as surfactants and emulsifiers
Mechanism of Action
The mechanism by which D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. The perfluorooctyl-dodecyl chain can interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
D-Galactose 6-phosphate: A simpler compound without the perfluorooctyl-dodecyl chain, used in studies of carbohydrate metabolism.
D-Tagatose 6-phosphate: An isomer of D-galactose 6-phosphate, used as a low-calorie sweetener and in metabolic studies
Uniqueness
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is unique due to its combination of a sugar moiety with a long-chain perfluorinated group.
Properties
CAS No. |
147684-10-4 |
---|---|
Molecular Formula |
C26H35F17NaO9P |
Molecular Weight |
868.5 g/mol |
IUPAC Name |
sodium;(2R,3R,4S,5R)-6-[13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy(hydroxy)phosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C26H35F17O9P.Na/c1-2-3-4-5-6-7-8-9-14(52-53(49,50)51-13-16(46)18(48)17(47)15(45)12-44)10-11-19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)25(39,40)26(41,42)43;/h12,14-18,46-48H,2-11,13H2,1H3,(H,49,50);/q-1;+1/t14?,15-,16+,17+,18-;/m0./s1 |
InChI Key |
FFOPDQCLWVSJBT-TXTYHRJFSA-N |
Isomeric SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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